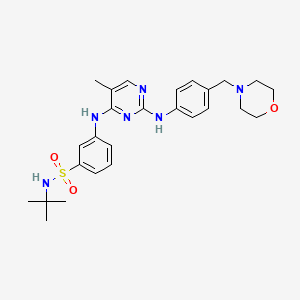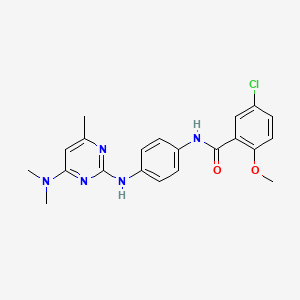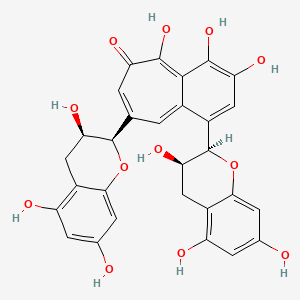
Synephrine HCl
Overview
Description
Synephrine hydrochloride is a naturally occurring alkaloid found in certain plants and animals. It is commonly extracted from the bitter orange (Citrus aurantium) and is known for its adrenergic effects, which are similar to those of epinephrine and norepinephrine. Synephrine hydrochloride is often used in dietary supplements for weight loss and energy enhancement due to its thermogenic properties .
Scientific Research Applications
Synephrine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and energy production.
Medicine: Investigated for its potential in weight loss, fat reduction, and as a treatment for hypotension.
Industry: Used in the formulation of dietary supplements and as a natural preservative in food products
Safety and Hazards
Future Directions
Synephrine has been extensively studied for its potential molecular targets and mechanisms of action . It has been used as a dietary supplement for weight loss/body fat reduction . There is potential for synephrine usage as a template for the synthesis of a new generation of non-steroidal selective glucocorticoid receptor agonists .
Mechanism of Action
Mode of Action
Synephrine HCl interacts with its primary targets, the α-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of intracellular events. The activation of these receptors is known for their longer-acting adrenergic effects compared to norepinephrine .
Biochemical Pathways
Upon activation of the α-1 adrenergic receptors, this compound affects several biochemical pathways. One of the key pathways influenced is the lipolysis and thermogenesis pathway . This pathway is involved in the breakdown of lipids and the production of heat, respectively. The stimulation of β-3 adrenergic receptors by this compound results in lipolysis and subsequent thermogenesis .
Pharmacokinetics
It’s known that the compound is naturally occurring and present in approved drug products .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to increase the resting metabolic rate and energy expenditure . Additionally, it has been shown to inhibit glucose production and exert anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, global warming has been shown to affect the quality of crops like grapevine, which contains Synephrine . Moreover, this compound can be rapidly absorbed and predominantly metabolized in the liver, which may lead to possible unfavorable influences on the liver, especially at large doses .
Biochemical Analysis
Biochemical Properties
Synephrine Hydrochloride plays a significant role in biochemical reactions. It is a non-specific agonist of β-adrenergic receptors, which are well-known regulators of lipolysis . The presence of a hydroxyl group in the Synephrine Hydrochloride molecule and the lack of a methyl group on the side chain modifies its stereochemistry and impairs the interaction with proteins .
Cellular Effects
Synephrine Hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by stimulating the cardiovascular system, resulting in increased heart rate and blood pressure . It also reduces the production of reactive oxygen species (ROS) released by neutrophils, a type of white blood cell found at sites of inflammation, by inhibiting the enzyme NADPH oxidase .
Molecular Mechanism
The mechanism of action of Synephrine Hydrochloride is primarily through its interaction with α1-adrenergic receptors . This interaction leads to vasoconstriction, thereby increasing blood pressure . It also has a longer-acting adrenergic effect compared to norepinephrine .
Temporal Effects in Laboratory Settings
Over time, Synephrine Hydrochloride has been observed to induce dose-dependent portal hypotensive effects after acute intravenous infusion
Dosage Effects in Animal Models
In animal models, the effects of Synephrine Hydrochloride vary with different dosages. For instance, it has been shown to ameliorate the hyperdynamic state in portal hypertensive rats . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways of Synephrine Hydrochloride involve several enzymes and cofactors. The biosynthesis of Synephrine Hydrochloride in Citrus species is believed to follow the pathway: tyrosine → tyramine → N-methyltyramine → Synephrine Hydrochloride, involving the enzymes tyrosine decarboxylase in the first step, tyramine N-methyltransferase in the second, and N-methyl-tyramine-β-hydroxylase in the third .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synephrine hydrochloride can be synthesized through several methods. One common method involves the reaction of phenol with N-methylamino acetonitrile hydrochlorate in the presence of zinc chloride anhydrous. The reaction is carried out in ethylene dichloride at a controlled temperature of 10°C. The product is then purified through recrystallization using methanol .
Industrial Production Methods
In industrial settings, synephrine hydrochloride is produced using similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise temperature control to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .
Chemical Reactions Analysis
Types of Reactions
Synephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Synephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Synephrine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of synephrine, such as acetyl synephrine and other substituted phenolic compounds .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Similar in structure but primarily used as a decongestant and vasoconstrictor.
Ephedrine: Another alkaloid with similar adrenergic effects but with a higher risk of cardiovascular side effects.
Octopamine: Shares structural similarities and is also used for its stimulant properties
Uniqueness
Synephrine hydrochloride is unique due to its selective activation of beta-3 adrenergic receptors, which minimizes cardiovascular side effects compared to other adrenergic compounds. This makes it a safer alternative for weight loss and energy enhancement .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEGYSNTWJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975251 | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-28-4 | |
| Record name | Synephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN5D1IH09S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


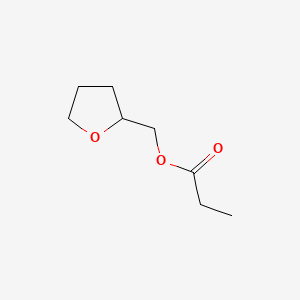
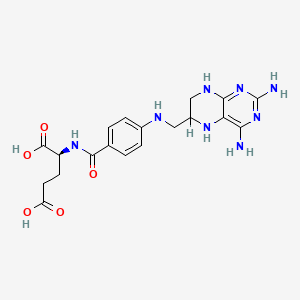


![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)
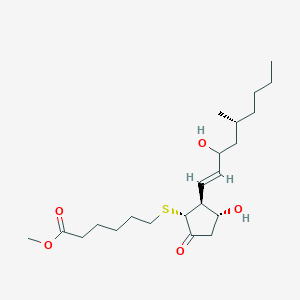


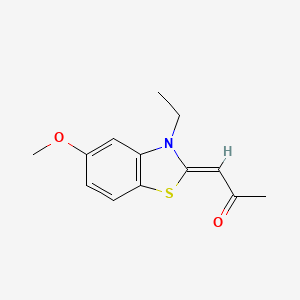
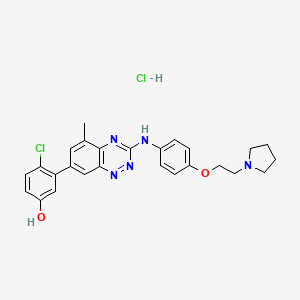
![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)
